An In-depth Technical Guide to tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate (CAS 1782853-64-8), a heterobifunctional chemical building block with significant potential in medicinal chemistry and drug development. While detailed public data on this specific molecule is limited, this paper will elucidate its core attributes by examining its structural components: a Boc-protected amine and a piperidin-4-yloxyethyl moiety. We will present a plausible synthetic route, discuss its likely physicochemical properties, and explore its potential applications as a linker and intermediate in the synthesis of complex therapeutic agents. This guide serves as a valuable resource for researchers looking to leverage this and structurally related compounds in their drug discovery programs.
Introduction: The Strategic Value of Piperidine Scaffolds in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom within a piperidine-containing molecule offers a strategic advantage in multi-step syntheses. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for further chemical modification.
tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate combines this strategically protected piperidine with an ether-linked ethylamine side chain. This unique combination of functionalities makes it a valuable intermediate for creating more complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or as a precursor for ligands targeting G-protein coupled receptors (GPCRs) and other protein classes.
Physicochemical and Structural Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 1782853-64-8 | [1] |
| Molecular Formula | C13H26N2O3 | Inferred |
| Molecular Weight | 258.36 g/mol | Inferred |
| Appearance | Likely a solid or oil | General observation for similar compounds |
| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, and DMSO. | General observation for similar compounds |
| Storage | Store in a cool, dry place away from incompatible materials. | General chemical safety guidelines |
Structural Diagram:
Caption: Proposed synthesis of the target compound.
Detailed Protocol:
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Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C.
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Alkylation: Stir the mixture for 30-60 minutes at room temperature to ensure complete deprotonation of the hydroxyl group. Subsequently, add a solution of 2-(tert-butoxycarbonylamino)ethyl bromide (1.1 eq) in the same solvent.
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Reaction: The reaction mixture is then heated to a temperature ranging from 60 to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate.
Potential Applications in Drug Discovery
The bifunctional nature of this molecule makes it a versatile building block for a range of applications in medicinal chemistry.
4.1. Linker for PROTACs and Molecular Glues
The terminal Boc-protected amine can be deprotected to reveal a primary amine, which can then be used to attach this moiety to a warhead that binds to a target protein. The piperidine nitrogen can be functionalized with a ligand for an E3 ubiquitin ligase, creating a PROTAC that can induce the degradation of the target protein. The ethoxy-piperidine core provides a flexible and synthetically tractable linker.
Workflow for PROTAC Synthesis:
Caption: A potential workflow for utilizing the title compound in PROTAC synthesis.
4.2. Synthesis of GPCR Ligands and Other Bioactive Molecules
The piperidine scaffold is a common feature in ligands for a variety of GPCRs and ion channels. The secondary amine of the piperidine ring, after potential deprotection of an N-Boc group if a different starting material is used, can be functionalized to introduce pharmacophoric elements that modulate the activity of these targets. The ether-linked side chain can be modified to optimize pharmacokinetic properties such as solubility and cell permeability.
Analytical Characterization
The identity and purity of synthesized tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the characteristic peaks for the tert-butyl group, the piperidine ring protons, and the ethyl chain.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final product.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate and its precursors. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [2]All manipulations should be performed in a well-ventilated fume hood. [2]In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. [3]For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. [4]
Conclusion
tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate represents a valuable and versatile building block for modern drug discovery. Its strategic combination of a Boc-protected amine and a functionalizable piperidine ring system provides a powerful tool for the synthesis of complex molecular architectures, including PROTACs and novel GPCR ligands. While specific data for this compound is sparse, this guide has provided a comprehensive overview of its likely properties, a plausible synthetic route, and its potential applications, empowering researchers to leverage its unique chemical attributes in their quest for new therapeutics.
References
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